

Spectroscopic Profile of Gallic Aldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Gallic aldehyde	
Cat. No.:	B028275	Get Quote

Introduction

Gallic aldehyde, also known as 3,4,5-trihydroxybenzaldehyde, is a phenolic aldehyde that has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development. Its antioxidant, anti-inflammatory, and antiviral properties make it a promising candidate for further investigation. This technical guide provides a comprehensive overview of the key spectroscopic data for **gallic aldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to support researchers in its identification, characterization, and application.

Spectroscopic Data of Gallic Aldehyde

The following tables summarize the available spectroscopic data for **gallic aldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a publicly available spectrum for **gallic aldehyde** is not readily accessible, the expected chemical shifts can be inferred from the analysis of similar aromatic aldehydes and related phenolic compounds. The aldehyde proton is characteristically found in the downfield region of the spectrum.



Proton	Expected Chemical Shift (δ) ppm	Multiplicity
Aldehyde (-CHO)	~9.7	Singlet
Aromatic (H-2, H-6)	~7.0 - 7.2	Singlet
Hydroxyl (-OH)	Variable (broad singlet)	Broad Singlet

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule.

Carbon	Chemical Shift (δ) ppm
C=O (Aldehyde)	~191
C-3, C-5 (C-OH)	~147
C-4 (C-OH)	~139
C-1	~129
C-2, C-6	~110

Infrared (IR) Spectroscopy

The IR spectrum of **gallic aldehyde** reveals characteristic absorption bands corresponding to its functional groups.



Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
O-H (hydroxyl)	Stretching	3200-3600 (broad)
C-H (aromatic)	Stretching	~3100
C=O (aldehyde)	Stretching	~1650-1680
C=C (aromatic)	Stretching	~1580, 1450
C-O (hydroxyl)	Stretching	~1200-1300
C-H (aldehyde)	Stretching	~2720, 2820

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of **gallic aldehyde**.

lon	m/z (mass-to-charge ratio)	Relative Abundance
[M]+	154	Varies
[M-H]+	153	High
[M-CHO]+	125	Moderate
Further Fragments	Varies	Varies

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **gallic aldehyde** in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
 Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should encompass the expected range for all carbon signals (typically 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the **gallic aldehyde** powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

• Sample Preparation: Dissolve a small amount of **gallic aldehyde** in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration should be in the low μg/mL to ng/mL range, depending on the ionization technique.



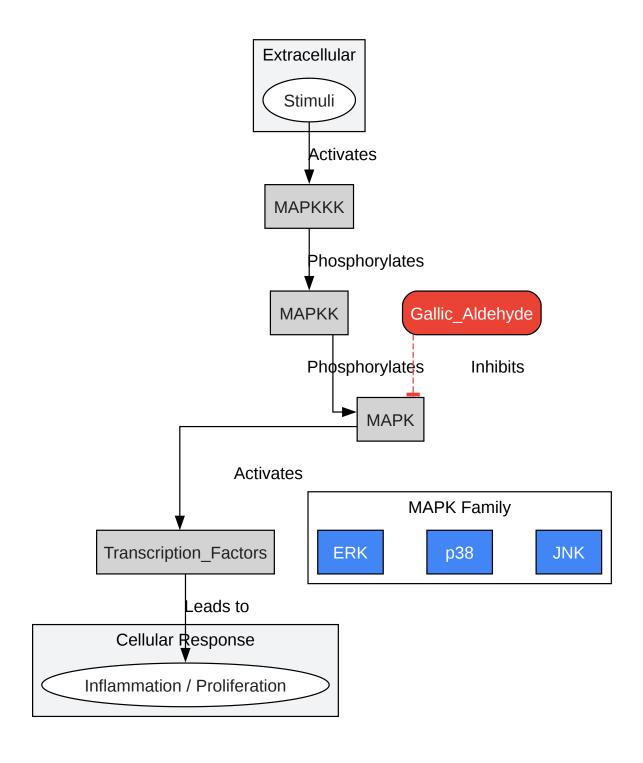
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Acquisition:
 - For ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in either positive or negative ion mode over a relevant mass range.
 - For GC-MS: Inject the sample (or a derivatized form) into the gas chromatograph for separation. The eluting compounds are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and mass analysis.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and characteristic fragment ions.

Visualizations

Signaling Pathway Inhibition by Gallic Aldehyde

Gallic aldehyde has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in various cellular processes, including inflammation and cell proliferation. The diagram below illustrates the inhibitory effect of **gallic aldehyde** on key components of this pathway.





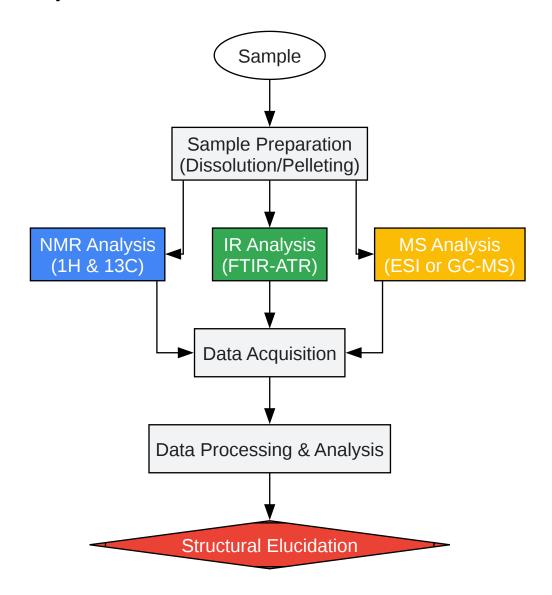
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Caption: Inhibition of the MAPK signaling pathway by Gallic Aldehyde.



Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the spectroscopic analysis of a compound like **gallic aldehyde**.



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Caption: General workflow for spectroscopic analysis of Gallic Aldehyde.

 To cite this document: BenchChem. [Spectroscopic Profile of Gallic Aldehyde: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028275#spectroscopic-data-nmr-ir-ms-of-gallic-aldehyde]



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